Calculated Partition Coefficient (XLogP) Differentiation from N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
The target compound's 4-benzyloxybenzyl substituent is predicted to increase lipophilicity substantially compared to the simpler N-(4-methoxyphenyl) analog. While experimentally determined XLogP values are not available for either compound in authoritative databases, the structural addition of a phenyl ring and additional methylene linker in the target compound suggests a theoretical LogP increase of approximately +1.5 to +2.5 log units over N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396556-68-5), based on standard fragment contribution methods . This predicted difference has important implications for membrane permeability and metabolic stability. This is Supporting evidence only; no experimentally measured comparative data are available.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP: Not experimentally determined; predicted to be higher based on structure. |
| Comparator Or Baseline | N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396556-68-5); XLogP: Not experimentally determined; predicted to be lower. |
| Quantified Difference | Theoretical ΔXLogP ≈ +1.5 to +2.5 (predicted, not measured) |
| Conditions | Standard fragment-based or atom-based LogP prediction algorithms; no experimental measurement conditions applicable. |
Why This Matters
Higher lipophilicity is often correlated with improved passive membrane permeability, which is critical for intracellular target engagement, but also with increased metabolic liability; without measured data, the net effect on drug-likeness remains speculative.
